5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Overview
Description
5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with chloro and dichlorobenzyl groups, making it a halogenated derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2,6-Dichlorobenzyl chloride
- 5-Chloro-1-(2,6-dichlorobenzyl)-2-hydroxy-1,2-dihydro-3-pyridinecarboxylic acid
Uniqueness
5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-7-4-8(13(19)20)12(18)17(5-7)6-9-10(15)2-1-3-11(9)16/h1-5H,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXLEJSDBNNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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